Furfuryl heptanoate

Description

Significance of Furanic Esters within Contemporary Chemical Science

Furanic esters, a class of organic compounds characterized by a furan (B31954) ring attached to an ester group, are of considerable interest in modern chemical science. nih.gov Many of these compounds, including furfuryl heptanoate (B1214049) and its analogs, are valued for their aromatic properties and are utilized as flavoring agents in the food industry and as fragrance components in various consumer products. nih.gov

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, imparts unique chemical reactivity and physical properties to these esters. e3s-conferences.org This structural motif is a cornerstone in the synthesis of a wide array of valuable chemicals. researchgate.net Furan derivatives are recognized as important bio-based platform chemicals, offering renewable alternatives to petroleum-derived aromatics. acs.orgresearchgate.net The versatility of the furan structure allows for numerous chemical transformations, leading to the production of diols, diacids, and diamines, which are essential building blocks for polymers. rsc.org

Research into furanic compounds is driven by their potential applications in biofuels, fine chemicals, and pharmaceuticals. nih.govresearchgate.net The functionalization of the furan ring is a key area of study, aiming to create novel molecules with specific properties. acs.org For instance, the introduction of fluorine-containing substituents can enhance the stability of the furan ring, which is a significant challenge in their practical application. nih.govresearchgate.net

Interdisciplinary Research Perspectives on Furfuryl Heptanoate and its Analogues

The study of this compound and similar furanic esters extends across multiple scientific disciplines, reflecting their diverse applications and biological relevance. In food science, these esters are investigated for their contribution to the flavor profiles of various products. Their presence and concentration can be indicative of processing conditions and aging, as seen in the study of alcoholic beverages.

From a biological standpoint, furan-based compounds are explored for a range of potential activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The ester group in compounds like this compound can undergo hydrolysis in biological systems, releasing furfuryl alcohol and the corresponding carboxylic acid, which can then participate in various metabolic pathways. The furan ring itself can engage in redox reactions, contributing to the compound's biological effects.

In the field of materials science, furan derivatives are being developed as sustainable monomers for the synthesis of bio-based polymers. rsc.orgacs.org Furan-2,5-dicarboxylic acid (FDCA), a related compound, is considered a top-tier bio-based molecule for creating "green" plastics that can potentially replace petroleum-based polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.orgacs.org This highlights the interdisciplinary effort to leverage the unique properties of furanic compounds for a more sustainable chemical industry.

Chemical and Physical Properties of this compound

This compound is chemically identified as the ester of furfuryl alcohol and heptanoic acid. Its fundamental properties are summarized in the following table.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.27 g/mol |

| CAS Number | 39481-28-2 |

| Appearance | Colorless liquid |

| Odor | Fruity, wine-like |

| Specific Gravity | 1.001 @ 25°C |

| Refractive Index | 1.459 @ 20°C |

| Flash Point | > 110°C |

| IUPAC Name | furan-2-ylmethyl heptanoate |

Data sourced from references nist.govthegoodscentscompany.com

Synthesis and Characterization

The primary method for synthesizing this compound is through the esterification of furfuryl alcohol with heptanoic acid. This reaction typically requires a catalyst to proceed at a reasonable rate.

Analytical techniques play a crucial role in the identification and quantification of this compound. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful method for separating and identifying volatile compounds like this compound from complex mixtures. nist.gov Other analytical methods include headspace solid-phase microextraction (HS-SPME), which is used to extract volatile compounds from a sample before GC-MS analysis. The retention indices and mass spectral data are key parameters for its unambiguous identification. nih.gov

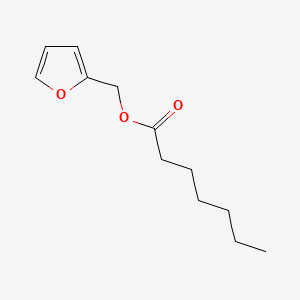

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-8-12(13)15-10-11-7-6-9-14-11/h6-7,9H,2-5,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRGLBPRLIGTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339604 | |

| Record name | Furfuryl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39481-28-2 | |

| Record name | 2-Furanylmethyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39481-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanoic acid, 2-furanylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biogenesis of Furfuryl Heptanoate

Formation Pathways in Fermented Matrices (e.g., Chinese Baijiu)

The formation of furfuryl heptanoate (B1214049) and similar furan (B31954) esters is notably documented in fermented products like Chinese Baijiu. In these matrices, the primary pathway for its synthesis is the esterification of furfuryl alcohol with heptanoic acid. The availability of furfuryl alcohol is a critical determinant. In the context of Baijiu production, microorganisms play a key role. mdpi.com For instance, in Feng-flavor Baijiu, Lactobacillus is a dominant genus that can influence the production of various flavor compounds. mdpi.com

The environment within fermented grains used for Baijiu is rich in both the necessary precursors and the microbial agents that can facilitate their reaction. mdpi.com Studies on different types of Baijiu have identified a range of furfuryl esters, such as furfuryl acetate (B1210297) and furfuryl hexanoate (B1226103). researchgate.net The formation of these esters, including by extension furfuryl heptanoate, is often linked to the aging process of the beverage. Research on Baijiu has shown that Maillard reaction intermediates (MRIs) are highly correlated with the presence of furan compounds. researchgate.net For example, compounds like furfuryl butyrate (B1204436) and furfuryl acetate show a strong correlation with the MRI 5-hydroxymethylfurfural. researchgate.net This suggests that the conditions of fermentation and aging that promote the Maillard reaction also favor the synthesis of furfuryl esters.

Role of Maillard Reaction Intermediates in this compound Formation

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a fundamental source of flavor compounds in thermally processed foods and aged beverages. wikipedia.orgnih.gov This complex cascade of reactions generates numerous intermediates, including furan derivatives like furfural (B47365). wikipedia.orgmdpi.com

The key steps in the formation of furfural via the Maillard reaction involve:

Condensation: The carbonyl group of a reducing sugar reacts with the amino group of an amino acid to form an N-substituted glycosylamine. wikipedia.org

Rearrangement: The glycosylamine undergoes an Amadori rearrangement to form a ketosamine. wikipedia.org

Dehydration and Cyclization: The ketosamine can then undergo further reactions, including dehydration and cyclization of the sugar moiety (particularly pentoses), to form furfural. mdpi.comresearchgate.net

Once formed, furfural acts as a crucial intermediate. It can be reduced to furfuryl alcohol, the direct precursor for this compound. researchgate.net This reduction can be carried out by yeast during fermentation. researchgate.net Therefore, conditions that promote the Maillard reaction, such as the presence of sugars and amino acids, and the application of heat during processes like wort boiling in brewing or the high-temperature stages of Baijiu production, directly contribute to the pool of furfuryl alcohol available for esterification. researchgate.netresearchgate.net

Research on Chinese Baijiu explicitly links Maillard Reaction Intermediates (MRIs) to the formation of furan-containing flavor compounds. researchgate.net The concentration of MRIs like 3-deoxyglucosone (B13542) was found to be significant in certain types of Baijiu, and a strong correlation was observed between these intermediates and various furfuryl esters. researchgate.net This demonstrates that the Maillard reaction is a critical pathway for generating the necessary furan backbone of this compound.

| Maillard Reaction Stage | Key Process | Relevant to this compound Formation |

| Initial Stage | Condensation of amino acids and reducing sugars. | Provides the initial reactants. |

| Intermediate Stage | Formation of Amadori products, subsequent dehydration and cyclization of pentoses. | Generates the key intermediate, furfural . wikipedia.orgmdpi.com |

| Intermediate Stage | Reduction of furfural. | Forms furfuryl alcohol , a direct precursor. researchgate.net |

| Final Stage | Esterification. | Furfuryl alcohol reacts with heptanoic acid to form This compound . |

Occurrence Profiles in Diverse Natural Products and Food Systems

This compound itself is not widely reported in extensive food surveys; however, its precursors and closely related furan esters are found in a variety of natural products and processed foods. The presence of these related compounds suggests potential, albeit likely low-level, occurrence of this compound in similar matrices where both furfuryl alcohol and heptanoic acid are present.

Furfuryl alcohol, a primary precursor, is a known contaminant in thermally processed foods. nih.gov High concentrations are found in products like roasted coffee beans (>100 mg/kg). nih.govnih.gov It is also present in wines, fruit juices, and baked goods. nih.gov Its formation in wine can occur during aging through the microbial reduction of furfural. iarc.fr Similarly, furfural is a natural component of many fruits, vegetables, and beverages, with notable levels in citrus juices, coffee, and various spirits. nih.govscispace.com

The other precursor, heptanoic acid, is also found in various fermented products, including certain types of cheese and alcoholic beverages. The co-occurrence of these precursors in fermented systems creates a favorable environment for the formation of this compound.

A summary of the occurrence of key precursors and related compounds is presented below:

| Compound | Food/Beverage System | Reported Concentration | Reference(s) |

| Furfuryl Alcohol | Coffee Beans | >100 mg/kg; average 251 mg/kg in one study | nih.gov |

| Wine | 1-10 mg/L | nih.gov | |

| Pineapple Juice | ~8 mg/L | nih.gov | |

| Ultrapasteurized Milk | 122.3 µg/kg | researchgate.net | |

| Furfural | Coffee | 55–255 ppm | nih.gov |

| Cognac | 0.6–33 ppm | nih.gov | |

| Wheat Bread | 0.8–14 ppm | nih.gov | |

| Stored Grapefruit Juice | 2.1–9.0 ppm | nih.gov | |

| Furfuryl Hexanoate | Chinese Baijiu | Not specified | |

| Japanese Sake | Not specified | ||

| Ethyl Hexanoate | Chinese Baijiu | Key flavor compound | frontiersin.org |

| Sake, Yogurt, Cheese | 2,221 mg/L (in one context) |

Biochemical Precursors: Furfural and Furfuryl Alcohol Biogenesis in Biological Systems

The biosynthesis of this compound is entirely dependent on the formation of its precursors, furfural and furfuryl alcohol. These furanic compounds originate primarily from the dehydration of pentose (B10789219) sugars, which are abundant in plant-based biomass. frontiersin.orgrsc.org

Furfural Biogenesis: Furfural is formed from C5 sugars like xylose, a major component of hemicellulose in plant cell walls. rsc.org The process is typically an acid-catalyzed dehydration. nih.govscispace.com In industrial settings, this is achieved by treating agricultural residues with strong acids and heat. nih.gov In food systems, the acidic conditions and thermal processing (e.g., roasting, baking, brewing) facilitate the same conversion. nih.gov While primarily a chemical transformation, the breakdown of biomass by microorganisms can release the necessary pentose precursors, thus linking microbial activity to furfural generation. scielo.org.co

Furfuryl Alcohol Biogenesis: Furfuryl alcohol is most commonly produced from furfural via reduction. This conversion can occur through several pathways:

Microbial Reduction: Various microorganisms, including yeasts and bacteria, possess the enzymatic machinery to reduce the aldehyde group of furfural to an alcohol. iarc.frscielo.org.co This is a common detoxification mechanism for microbes, as furfural can be toxic at high concentrations. scielo.org.conih.gov In alcoholic fermentations, yeast can reduce furfural formed during wort boiling or other heating steps. researchgate.net

Enzymatic Reduction: Specific enzymes, such as aldehyde reductases, can catalyze this reaction. For example, Pseudomonas putida is capable of transforming furfural. frontiersin.org

Chemical Reduction: In industrial synthesis, furfural is hydrogenated to furfuryl alcohol, often using metal catalysts. iarc.frcsic.es

Conversely, furfural can also be oxidized to furoic acid. inchem.orginchem.org This oxidation can also be performed by microorganisms like Pseudomonas putida KT2440, which can selectively convert furfural to furoic acid with high yield. frontiersin.org The balance between the reduction to furfuryl alcohol and the oxidation to furoic acid within a given biological system will determine the availability of the precursor for furan ester synthesis.

Metabolic and Chemical Transformations of Furfuryl Heptanoate and Associated Furanic Derivatives

Mechanistic Studies of Ester Hydrolysis in Biological Systems

The initial and pivotal step in the metabolism of furfuryl esters, including furfuryl heptanoate (B1214049), is the cleavage of the ester bond through hydrolysis. This reaction yields furfuryl alcohol and the corresponding carboxylic acid, in this case, heptanoic acid. This biocatalytic process is predominantly mediated by a class of enzymes known as carboxylesterases or simply esterases. mdpi.com

These enzymes are ubiquitous in mammals, with high concentrations found in hepatocytes within the liver, as well as in blood and intestinal mucosa. mdpi.com The general mechanism of this hydrolysis is analogous to a base-catalyzed chemical hydrolysis, where a nucleophilic group at the active site of the enzyme attacks the carbonyl carbon of the ester. science.gov In many hydrolases, such as serine esterases, a "catalytic triad" of amino acids (typically serine, histidine, and aspartate) facilitates this nucleophilic attack. science.gov This leads to the formation of an acyl-enzyme intermediate, releasing the alcohol moiety (furfuryl alcohol). Subsequently, a water molecule attacks the intermediate, regenerating the active enzyme and releasing the carboxylic acid (heptanoic acid). science.gov

Research has demonstrated the rapid hydrolysis of various furfuryl esters by preparations of rat liver, intestinal mucosa, and blood, confirming that this process occurs readily in vivo. mdpi.com Evidence also suggests that hydrolysis can begin in the gastrointestinal tract, as demonstrated by the complete hydrolysis of related esters by pancreatin, a mixture of digestive enzymes. mdpi.com The resulting heptanoic acid can then enter into standard fatty acid metabolism pathways, such as beta-oxidation. mdpi.com

Table 1: Key Enzymes and Products in Furfuryl Ester Hydrolysis

| Enzyme Class | Substrate Example | Products | Biological Location |

| Carboxylesterases (Esterases) | Furfuryl heptanoate | Furfuryl alcohol, Heptanoic acid | Liver, Intestinal Mucosa, Blood |

| Lipases | Furfuryl esters | Furfuryl alcohol, Carboxylic acids | Pancreas, Various Tissues |

This table summarizes the primary enzymes involved in the initial hydrolysis of furfuryl esters and the resulting products.

Oxidative Pathways of Furan (B31954) Ring Derivatives (e.g., Furfural (B47365) to Furoic Acid)

Following the hydrolysis of this compound to furfuryl alcohol, the furan moiety undergoes further oxidation. Furfuryl alcohol is first oxidized to its corresponding aldehyde, furfural. mdpi.com The major metabolic route for furfural is its subsequent oxidation to 2-furoic acid. mdpi.cominchem.org This conversion is a critical detoxification step in many organisms.

This oxidative transformation is catalyzed by several types of enzymes, with aldehyde dehydrogenases (ALDHs) playing a prominent role. nih.govacs.org These enzymes facilitate the oxidation of the aldehyde group to a carboxylic acid group. acs.org In some microorganisms, such as Cupriavidus basilensis, a specific furfural oxidase has been identified that participates in this pathway. nih.gov The oxidation of furfural to furoic acid can also be achieved through various chemical catalysis methods, often employing noble metal catalysts like gold or palladium. figshare.comportlandpress.comacs.org

Reductive Transformations of Associated Aldehydes and Alcohols (e.g., Furfural to Furfuryl Alcohol)

In addition to oxidation, a key metabolic transformation for furfural is its reduction to furfuryl alcohol. This pathway serves as a primary detoxification mechanism in many microorganisms, as furfuryl alcohol is generally less toxic than furfural. nih.govresearchgate.net This reductive process is catalyzed by a variety of oxidoreductases, including alcohol dehydrogenases (ADHs) and other aldehyde reductases. mdpi.comnih.govresearchgate.net

These enzymatic reactions are cofactor-dependent, typically utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the source of reducing equivalents. mdpi.comnih.govportlandpress.comfrontiersin.org For instance, in Escherichia coli, both NADH-dependent (e.g., FucO) and NADPH-dependent (e.g., YqhD) reductases are involved in converting furfural to furfuryl alcohol. nih.govportlandpress.com The depletion of these essential cofactors during furfural reduction is a major contributor to furfural's toxicity, as it can inhibit other vital metabolic processes that require NADH and NADPH. nih.govfrontiersin.org

The efficiency of this reductive detoxification varies among organisms. Some, like Saccharomyces cerevisiae, rely heavily on NADPH-dependent reductases, which can be enhanced through metabolic engineering to improve furfural tolerance. asm.org The reduction of furfural can be so significant that under anaerobic conditions, it can partially replace glycerol (B35011) formation as a means for regenerating NAD+. nih.gov

Table 2: Enzymes Involved in Reductive and Oxidative Transformations of Furfural

| Transformation | Enzyme Type | Cofactor Dependency | Organism Example | Product |

| Reduction | Alcohol Dehydrogenase (ADH) / Aldehyde Reductase | NADH / NADPH | Saccharomyces cerevisiae, Escherichia coli | Furfuryl alcohol |

| Oxidation | Aldehyde Dehydrogenase (ALDH) | NAD+/NADP+ | Saccharomyces cerevisiae, Yarrowia lipolytica | Furoic acid |

| Oxidation | Furfural Oxidase | Not specified | Cupriavidus basilensis | Furoic acid |

This table outlines the key enzymes, their cofactor requirements, and products for the competing metabolic pathways of furfural.

Integrated Metabolic Network Analysis of Furanic Compounds

The metabolism of this compound and its derivatives is not a simple linear path but rather an integrated network of competing and sequential reactions. The initial hydrolysis of the ester is followed by a crucial branch point in the metabolism of the resulting furfural. Organisms can direct furfural down either an oxidative pathway to furoic acid or a reductive pathway to furfuryl alcohol. researchgate.netresearchgate.net The balance between these pathways is determined by the specific organism, the available enzymatic machinery, and the environmental conditions (e.g., aerobic vs. anaerobic). nih.govresearchgate.net

Metabolic network analysis helps to understand the complex interplay of these pathways. embopress.orgmdpi.com For example, in some fungi like Amorphotheca resinae, a cyclical detoxification process has been proposed. Furfural is first rapidly reduced to the less toxic furfuryl alcohol. Subsequently, under aerobic conditions, furfuryl alcohol is gradually re-oxidized back to furfural at a low, non-lethal concentration, which is then channeled into the oxidative pathway to form furoic acid. science.govresearchgate.net This acid can then be further metabolized and potentially enter central metabolic cycles like the TCA cycle. researchgate.net

In other organisms, the pathways are more direct. In Acinetobacter baylyi, detoxification follows a typical alcohol-aldehyde-acid scheme, with furoic acid being the final product. tuni.fi In contrast, under anaerobic conditions, many fermenting organisms primarily use reduction to furfuryl alcohol as a terminal detoxification step to regenerate oxidized cofactors. nih.govresearchgate.net The ability of an organism to tolerate furanic compounds is therefore directly linked to its capacity to convert them into less inhibitory forms, a process that relies on the integrated efficiency of its metabolic network. nih.gov The study of these complex networks, often using tools from systems biology and metabolic flux analysis, is essential for a comprehensive understanding of furan metabolism. science.govembopress.orgplos.org

Advanced Analytical Techniques for Furfuryl Heptanoate Characterization and Quantification

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Structural elucidation is the process of determining the precise arrangement of atoms within a molecule. For a compound like furfuryl heptanoate (B1214049), a combination of spectroscopic techniques is employed to confirm its identity and assess its purity. intertek.com

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. When subjected to electron ionization, furfuryl heptanoate will fragment in a predictable way, allowing chemists to piece together its structural components—the furfuryl group and the heptanoate chain. High-resolution mass spectrometry (HREIMS) can determine the elemental composition with high accuracy. nih.gov The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound obtained by electron ionization. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. intertek.com ¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR spectra would confirm the presence of the furan (B31954) ring, the methylene (B1212753) bridge, and the heptyl chain, showing characteristic signals for each distinct proton and carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. intertek.com The spectrum of this compound would exhibit characteristic absorption bands corresponding to the C=O stretching vibration of the ester group, C-O stretching vibrations, and vibrations associated with the C-H bonds and the furan ring structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for analyzing compounds containing chromophores (light-absorbing groups). The furan ring in this compound acts as a chromophore, absorbing light in the ultraviolet region. While not highly specific for detailed structural elucidation on its own, it is valuable for quantification and as a detection method in chromatography. researchgate.net

These methods, when used in conjunction, provide a comprehensive characterization of the molecule, confirming its structure and enabling the identification of any impurities. intertek.com

Table 1: Role of Spectroscopic Techniques in the Analysis of this compound

| Technique | Information Provided | Application to this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and structural fragmentation patterns. | Confirms molecular weight (210.27 g/mol ) and the ester linkage between the furfuryl and heptanoate moieties. nist.gov |

| NMR Spectroscopy | Detailed map of atom connectivity (C-C, C-H). | Elucidates the complete structure, distinguishing protons and carbons of the furan ring, methylene group, and alkyl chain. intertek.comnih.gov |

| FTIR Spectroscopy | Identification of functional groups. | Confirms the presence of the ester functional group (C=O bond) and the furan ring. intertek.com |

| UV-Vis Spectroscopy | Detection of light-absorbing groups (chromophores). | Used for quantification due to the UV absorbance of the furan ring. researchgate.net |

Chromatographic Separation and Detection Methodologies

Chromatography is essential for separating this compound from other components in a mixture before its identification and quantification.

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. news-medical.net It combines the powerful separation capability of gas chromatography with the detection specificity of mass spectrometry. In a typical application, the sample is injected into the GC, where compounds are separated based on their boiling points and affinity for the stationary phase within the column. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that serves as a chemical fingerprint. news-medical.net

The analysis of furanic compounds often employs a polar GC column to achieve effective separation. theseus.fi For complex samples such as food and beverages, a sample preparation step like headspace solid-phase microextraction (HS-SPME) is often used to isolate and concentrate volatile compounds, including esters and furans, before they are introduced into the GC-MS system. uni.opole.pl The NIST database includes gas chromatography data for this compound, which can be used as a reference for retention time. nist.gov

Table 2: Illustrative GC-MS Parameters for Furanic Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injection Mode | Split/Splitless or Headspace (HS-SPME) | Introduces the sample; HS-SPME is used for trace volatiles in complex matrices. uni.opole.pl |

| Column | Polar capillary column (e.g., DB-WAX, ZB-5ms) | Separates compounds based on polarity and boiling point; polar columns are effective for furanic compounds. theseus.fi |

| Oven Program | Temperature gradient (e.g., 40°C held for 2 min, then ramp to 240°C) | Controls the elution of compounds by gradually increasing the temperature. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Detector | Mass Spectrometer (MS) | Identifies and quantifies compounds based on their mass-to-charge ratio. |

| MS Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides complete mass spectra for identification; SIM increases sensitivity for trace quantification. |

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of furanic compounds. It is particularly suitable for less volatile or thermally unstable compounds, although it is also widely used for compounds like this compound. mdpi.com The method separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase.

For furan derivatives, a common approach is reversed-phase HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.com A typical protocol involves preparing standard solutions of this compound at various concentrations to create a calibration curve. protocols.io The sample is then prepared, often involving a liquid-liquid extraction (LLE) to isolate the analyte from a complex matrix, and injected into the HPLC system. shimadzu.com Detection is commonly performed with a diode-array detector (DAD) or a UV detector set to a wavelength where the furan ring shows maximum absorbance. shimadzu.comsigmaaldrich.com

Table 3: Representative HPLC Protocol for Furanic Compound Analysis

| Parameter | Typical Setting/Procedure | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separates analytes based on their hydrophobicity. mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and Water | The changing solvent mixture elutes compounds with different polarities at different times. shimadzu.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention times of analytes. |

| Detector | Diode-Array Detector (DAD) or UV Detector | Quantifies the compound by measuring its absorbance of UV light. shimadzu.com |

| Sample Preparation | Liquid-Liquid Extraction (e.g., with acetonitrile) | To isolate the analyte from interfering matrix components. shimadzu.com |

| Quantification | External standard calibration | Compares the peak area of the analyte in the sample to the peak areas of known standards. protocols.io |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Developments in Trace Analysis and Matrix Effects Mitigation in Complex Samples

Detecting and accurately quantifying this compound at trace levels (parts per billion or lower) in complex samples like food, beverages, and environmental samples presents significant challenges. nih.gov The primary obstacle is the "matrix effect," where other components in the sample interfere with the analytical signal, either enhancing or suppressing it, leading to inaccurate results. mdpi.com

Significant research has focused on developing robust sample preparation techniques to mitigate these effects and improve sensitivity. nih.gov

Extraction Techniques: Methods like solid-phase microextraction (SPME) and liquid-liquid extraction (LLE) are employed to selectively isolate and concentrate this compound from the sample matrix, leaving many interfering compounds behind. sigmaaldrich.commdpi.com

Internal Standards: The use of an internal standard, a known amount of a compound with similar chemical properties to the analyte (e.g., a deuterated version), is a common strategy. By comparing the signal of the analyte to that of the internal standard, variations caused by matrix effects or inconsistencies in sample preparation can be corrected.

Advanced Instrumentation: Modern analytical instruments offer features to enhance trace analysis. In GC-MS, using Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only a few specific ions characteristic of this compound, dramatically increases sensitivity and selectivity compared to a full scan. Similarly, tandem mass spectrometry (MS/MS) provides an additional layer of separation, further reducing chemical noise and improving detection limits. sigmaaldrich.com

These strategies are crucial for obtaining reliable data in applications such as authenticity testing of food products, monitoring of food aging, and quality control of fragrances, where even trace amounts of a compound can be significant. uni.opole.pl

Table 4: Strategies for Trace Analysis and Matrix Effect Mitigation

| Challenge | Mitigation Strategy | Analytical Technique | Example Application |

|---|---|---|---|

| Complex Matrix Interference | Solid-Phase Microextraction (SPME) | GC-MS | Isolating volatile esters from wine or honey. uni.opole.plmdpi.com |

| Inaccurate Quantification | Use of Internal Standards | GC-MS, HPLC-MS | Correcting for analyte loss during sample preparation. |

| Low Analyte Concentration | Selected Ion Monitoring (SIM) or Tandem MS (MS/MS) | GC-MS | Detecting trace levels of furanic compounds in alcoholic beverages or transformer oil. shimadzu.comnih.gov |

| Sample Cleanup | Liquid-Liquid Extraction (LLE) | HPLC, GC-MS | Removing non-volatile interferences from e-liquids or oils before analysis. mdpi.com |

Mechanistic Investigations of Functional Properties of Furfuryl Heptanoate

Olfactory Receptor Interaction Mechanisms and Perception Pathways

The perception of furfuryl heptanoate's aroma is a complex biological process initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. mdpi.comfrontiersin.org These receptors belong to the large superfamily of G protein-coupled receptors (GPCRs), which are characterized by seven transmembrane domains that form a barrel-like structure within the cell membrane. stackexchange.comgoogle.comgoogle.comnih.gov

The process of odor perception follows a distinct pathway:

Inhalation and Transport : As a volatile compound, furfuryl heptanoate (B1214049) enters the nasal cavity during inhalation and dissolves in the nasal mucus. mdpi.com

Receptor Binding : The odorant molecule then binds to specific ORs. This binding is not a simple lock-and-key mechanism; instead, it is based on a combinatorial code. A single odorant like this compound can activate a unique combination of multiple ORs, and conversely, a single OR can be activated by several different but structurally related molecules. stackexchange.commdpi.comgoogle.com Research has shown that ORs can be activated by various chemical classes, including esters. frontiersin.orggoogle.com

Signal Transduction : The binding of this compound to its corresponding ORs induces a conformational change in the receptor proteins. scbt.com This change triggers an intracellular signaling cascade, converting the chemical signal into an electrical one within the olfactory sensory neuron. stackexchange.comnih.gov

Neural Processing : This electrical signal is transmitted along the neuron's axon to a specific subregion in the olfactory bulb of the brain called a glomerulus. google.comnih.gov The brain then integrates the patterns of activation from many different glomeruli to construct the final perception of a distinct smell, such as the "green" aroma of this compound. stackexchange.commdpi.com

While the specific human olfactory receptors that bind to this compound have not been fully deorphanized in published literature, the general mechanism is well-understood. The binding is governed by weak intermolecular forces, such as hydrogen bonding and pi-pi stacking, between the odorant and key amino acid residues within the transmembrane domains of the receptors. researchgate.netresearchgate.net

Role as a Flavoring Agent in Advanced Sensory Research

This compound is utilized in the food industry as a flavoring agent, valued for its specific sensory characteristics. thegoodscentscompany.com Its officially described odor profile is "green". thegoodscentscompany.com This is part of a broader family of furfuryl esters that provide a range of desirable aromas in foods and beverages. For example, the shorter-chain furfuryl pentanoate is described as having a "sweet overripe fruit odour," while furfuryl hexanoate (B1226103) contributes "fruity and nutty notes". nih.gov This illustrates how modifications to the ester chain length can fine-tune the perceived aroma, a principle actively used in flavor creation.

Furfuryl derivatives are frequently identified as important aroma contributors in various products. For instance, furfuryl acetate (B1210297) and 2-furfurylethyl ether have been investigated for their roles in the development of stale flavors during beer storage. tandfonline.com Other furan (B31954) compounds like furfural (B47365) are known to form during the aging of spirits in wooden barrels and contribute to the final bouquet. mdpi.com The use of this compound and its analogues in sensory evaluation tests helps researchers understand flavor enhancement and the development of specific flavor profiles in beverages and other food products.

Future Research Directions and Emerging Paradigms in Furfuryl Heptanoate Studies

Exploration of Novel Synthetic Pathways and Sustainable Production Methodologies

The traditional synthesis of furfuryl heptanoate (B1214049) involves the Fischer esterification of furfuryl alcohol and heptanoic acid. While effective, future research is increasingly focused on developing greener, more sustainable, and efficient production methods.

A primary driver of this shift is the emphasis on bio-based chemicals and renewable resources. dataintelo.com Furfuryl alcohol, a key precursor, is derived from furfural (B47365), a platform chemical that can be produced from the hemicellulose fraction of abundant lignocellulosic biomass such as corncobs, sugarcane bagasse, and rice hulls. scirp.orgresearchgate.netstoryblok.com This positions furfuryl heptanoate production within the growing framework of biorefineries, which aim to utilize 100 percent of raw materials like wood to generate pulp, bioenergy, and valuable chemical co-products. storyblok.comrsc.org

Emerging synthetic strategies prioritize green chemistry principles to reduce environmental impact. trilogyflavors.comnumberanalytics.com Key areas of future research include:

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification is a promising alternative to harsh chemical routes. plos.orgmdpi.com Biocatalytic processes offer high selectivity, operate under mild conditions, and can yield products considered "natural," which is a significant advantage in the flavor and fragrance industry. plos.org Whole-cell biocatalysts are being explored as a cost-effective method for enzyme immobilization and recycling. plos.org

Chemoenzymatic Routes: These hybrid approaches combine the strengths of chemical and enzymatic catalysis to create efficient, multi-step syntheses. nih.govd-nb.info For instance, a chemical process might be used to produce a precursor from biomass, which is then converted to the final product using a highly selective enzyme. nih.govd-nb.info

Advanced Catalytic Methods: Research into novel heterogeneous catalysts, such as new metal-based systems (e.g., Cu/ZnO, Pd/ZrO2), aims to improve the efficiency, selectivity, and reusability of catalysts used in the hydrogenation and esterification steps involved in producing furfuryl esters from furfural. csic.esresearchgate.netresearchgate.netresearchgate.net

Innovative Process Technologies: The adoption of flow chemistry is being investigated to enhance the scalability and efficiency of ester synthesis. numberanalytics.com Furthermore, the use of alternative solvent systems, such as deep eutectic solvents (DES) and ionic liquids, is being explored to create more environmentally friendly reaction media. rsc.orgacs.org

| Methodology | Catalyst/Medium | Key Advantages | Research Focus |

|---|---|---|---|

| Traditional Chemical Synthesis | Mineral Acids (e.g., H₂SO₄) | Established, versatile reaction. numberanalytics.com | Improving yields, reducing waste. |

| Biocatalysis (Enzymatic) | Lipases, Esterases. plos.orgmdpi.com | High selectivity, mild conditions, "natural" product label. plos.org | Discovering novel enzymes, whole-cell biocatalyst development. plos.org |

| Chemoenzymatic Synthesis | Combination of chemical and enzyme catalysts. nih.govd-nb.info | Integrates efficiency of chemical steps with selectivity of enzymes. d-nb.info | Designing efficient multi-step, one-pot reaction cascades. rsc.org |

| Green Chemistry Approaches | Flow reactors, deep eutectic solvents (DES), ionic liquids. rsc.orgnumberanalytics.com | Improved scalability, reduced environmental impact, enhanced safety. numberanalytics.comacs.org | Process optimization, solvent recycling. |

Advanced Mechanistic Elucidation of Biochemical Roles and Molecular Interactions

While this compound is known for its contribution to flavor, a detailed understanding of its biochemical and molecular interactions remains a key area for future investigation. The mechanism of action involves its engagement with specific molecular targets, such as enzymes and sensory receptors.

Future research will likely focus on:

Sensory Receptor Interactions: As a flavor compound, the primary interaction of this compound is with olfactory and gustatory receptors. Future studies will employ techniques like molecular docking to model and understand the specific interactions between the ester and receptor proteins. researchgate.net This can provide mechanistic insights into how it elicits its characteristic fruity and waxy aroma profile and could guide the design of new flavor compounds with tailored sensory properties. trilogyflavors.comresearchgate.net

Degradation and Transformation: Understanding the chemical and enzymatic degradation pathways of this compound in food matrices during processing and storage is crucial for quality control. This includes studying how factors like pH and temperature affect its stability and lead to the formation of other volatile or non-volatile compounds.

Integration with Systems Biology and Metabolomics Approaches

The role of a single flavor compound like this compound can only be fully understood within the complex chemical environment in which it exists. Systems biology and metabolomics offer powerful tools to study these complex interactions. mdpi.com

Metabolomics for Flavor Profiling: Metabolomic approaches, particularly those analyzing volatile organic compounds, are being used to create comprehensive profiles of foods and beverages. mdpi.com In this context, this compound is analyzed alongside hundreds of other metabolites to identify markers for food quality, authenticity, or processing history. mdpi.com For example, studies on honey have used metabolomics to identify potential markers, such as methyl heptanoate, for specific characteristics or contaminants. mdpi.com

Understanding Metabolic Networks: When this compound is produced during fermentation (e.g., in alcoholic beverages), systems biology can help elucidate the metabolic state of the microorganism (e.g., yeast) that leads to its formation. nih.govnih.gov Metabolomic analysis of yeast grown under specific conditions can reveal how metabolic pathways, such as glycolysis and amino acid metabolism, are modulated and how this relates to the production of specific esters. nih.gov This knowledge can be used to engineer microbial strains with improved flavor production capabilities.

| Research Area | Metabolomics Approach | Objective | Potential Outcomes |

|---|---|---|---|

| Food Quality | Volatile metabolite profiling (GC-MS). mdpi.com | Identify biomarkers for authenticity, geographical origin, or spoilage. | Enhanced quality control; detection of adulteration. |

| Fermentation Science | Intracellular and extracellular metabolite analysis. nih.gov | Understand the metabolic pathways leading to ester formation in yeast/bacteria. | Strain improvement for optimized flavor production. |

| Sensory Science | Correlation of metabolomic data with sensory panel results. | Link specific metabolites or metabolite ratios to perceived aroma and taste. | Predictive models for flavor based on chemical composition. |

Development of Enhanced Analytical Platforms for Complex Chemical and Biological Systems

Accurate and sensitive detection of this compound in complex matrices like food and biological samples is fundamental to all areas of its research. Future work will focus on developing more powerful and efficient analytical platforms.

The current standard for analyzing volatile furan (B31954) derivatives is gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov However, emerging research aims to enhance this core technology:

Advanced Sample Preparation: Headspace-Solid Phase Microextraction (HS-SPME) has become a preferred method for extracting and concentrating volatile compounds from samples before GC-MS analysis, as it is more sensitive than direct headspace injection. nih.govresearchgate.net Future developments will likely involve new SPME fiber coatings to improve selectivity and extraction efficiency for furan derivatives. researchgate.net

Improved Chromatographic Separation: The use of advanced capillary columns, such as porous layer open tubular (PLOT) columns, allows for better separation of small volatile molecules like furans from other matrix components. nih.govnih.gov

Enhanced Detection and Quantification: Tandem mass spectrometry (MS/MS) offers greater specificity and lower detection limits compared to single quadrupole MS. researchgate.net The development and validation of methods using advanced instrumentation are crucial for accurately quantifying trace levels of this compound. This includes achieving low limits of detection (LOD) and quantification (LOQ), ensuring high precision, and obtaining good recovery values, often through the use of isotopically labeled internal standards. researchgate.netnih.govresearchgate.net

| Parameter | Technique/Methodology | Purpose | Reference Example |

|---|---|---|---|

| Extraction/Concentration | Headspace-Solid Phase Microextraction (HS-SPME). researchgate.net | Increases sensitivity by concentrating analytes. | HS-SPME-Arrow coupled with GC-MS/MS for furan derivatives in food. researchgate.netresearchgate.net |

| Separation | Gas Chromatography (GC) with HP-5MS or PLOT columns. researchgate.netnih.gov | Separates target analytes from matrix interferences. | Separation of 11 furan derivatives within 10 minutes. researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS). researchgate.net | Provides high specificity and low detection limits. | LODs and LOQs in the ng/g range. researchgate.netnih.gov |

| Quantification | Isotope Dilution using labeled internal standards (e.g., d4-furan). fda.gov | Corrects for matrix effects and variations in sample preparation. | Recovery values between 98.42% and 99.8%. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing and purifying furfuryl heptanoate?

- Methodological Answer : this compound can be synthesized via acid-catalyzed esterification between furfuryl alcohol and heptanoic acid. Use concentrated sulfuric acid or p-toluenesulfonic acid as a catalyst under reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC) or FTIR spectroscopy. Purify the crude product via liquid-liquid extraction using solvents like ethyl acetate or hexane, followed by vacuum distillation. Validate purity using GC-MS or NMR spectroscopy .

Q. How can spectroscopic techniques characterize this compound’s structural and chemical properties?

- Methodological Answer : Employ H and C NMR to confirm ester bond formation and analyze molecular structure. GC-MS is critical for assessing purity and identifying volatile byproducts. Compare retention indices and mass spectra with reference standards (e.g., methyl heptanoate derivatives). FTIR can validate functional groups (e.g., ester C=O stretch at ~1740 cm) .

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices like fermented teas?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for trace detection. Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) can isolate the compound from matrices. Calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects. Validate recovery rates and limits of detection (LOD) via spike-and-recovery experiments .

Q. How do temperature and solvent polarity influence this compound’s solubility and stability?

- Methodological Answer : Determine phase equilibrium data using ternary systems (e.g., water-solvent-furfuryl heptanoate) at controlled temperatures (e.g., 288–308 K). Measure tie-line compositions via cloud-point titration and validate with Othmer-Tobias or Hand correlations. Assess stability under varying pH and oxidative conditions using accelerated aging studies coupled with HPLC analysis .

Advanced Research Questions

Q. What computational strategies predict this compound’s host-guest interactions with cyclodextrins?

- Methodological Answer : Apply free energy perturbation (FEP) or molecular dynamics (MD) simulations to model binding affinities with β-cyclodextrin (βCD). Use the Binding Energy Distribution Analysis Method (BEDAM) to calculate binding free energies at varying λ-scaling parameters. Validate computational predictions with experimental data from isothermal titration calorimetry (ITC) or NMR titration .

Q. How can researchers resolve contradictions in reported antioxidant activity of this compound?

- Methodological Answer : Conduct comparative assays (e.g., DPPH, ORAC, FRAP) under standardized conditions (pH, temperature, solvent). Use LC-MS to rule out interference from co-extracted antioxidants (e.g., tyrosol). Perform dose-response studies and statistical meta-analysis of published data to identify outliers or methodological biases .

Q. What experimental designs optimize this compound’s enzymatic synthesis for green chemistry applications?

- Methodological Answer : Screen lipases (e.g., Candida antarctica) for catalytic efficiency in non-aqueous media. Optimize parameters like substrate molar ratio, water activity, and solvent logP. Use response surface methodology (RSM) to model reaction kinetics. Characterize enzyme stability via circular dichroism (CD) spectroscopy after repeated reuse .

Q. How do structural modifications of this compound alter its olfactory detection thresholds?

- Methodological Answer : Synthesize analogs (e.g., methyl or ethyl esters) and test odor detection thresholds via psychometric functions. Use gas chromatography-olfactometry (GC-O) to correlate structural features (e.g., chain length, branching) with sensory perception. Validate results with molecular docking studies on olfactory receptor models .

Methodological Best Practices

- Reproducibility : Document all synthesis and purification steps in detail, including solvent batches and equipment calibration. Provide raw data (e.g., NMR spectra, chromatograms) as supplementary materials .

- Data Validation : Use correlation coefficients (e.g., R > 0.99) for phase equilibrium models. Report statistical confidence intervals for bioactivity assays .

- Computational Rigor : Benchmark MD simulations with experimental binding data. Use multiple force fields (e.g., AMBER, CHARMM) to assess model dependency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.